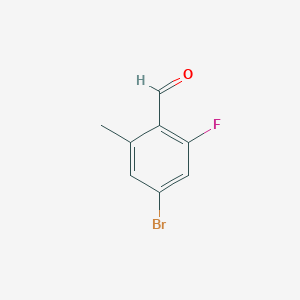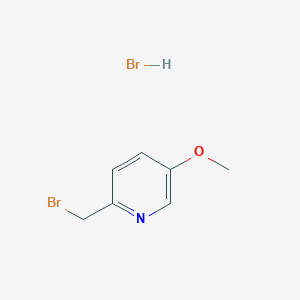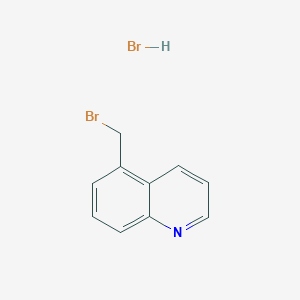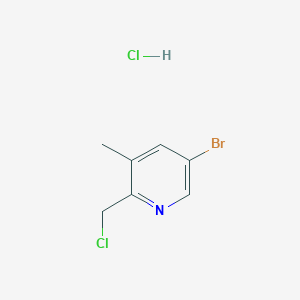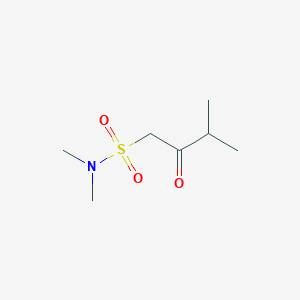
N,N,3-trimethyl-2-oxobutane-1-sulfonamide
Übersicht
Beschreibung
N,N,3-trimethyl-2-oxobutane-1-sulfonamide, also known as TOSMIC, is a sulfonylating reagent. It has a molecular weight of 193.27 .
Molecular Structure Analysis
The IUPAC name for this compound is N,N,3-trimethyl-2-oxobutane-1-sulfonamide . The InChI code for this compound is 1S/C7H15NO3S/c1-6(2)7(9)5-12(10,11)8(3)4/h6H,5H2,1-4H3 .Physical And Chemical Properties Analysis
N,N,3-trimethyl-2-oxobutane-1-sulfonamide is a powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Broad Spectrum of Biological Activities
Sulfonamides, including N,N,3-trimethyl-2-oxobutane-1-sulfonamide, have been explored for their broad spectrum of biological activities. Initially recognized for their antibacterial properties, sulfonamides have expanded their utility to include antiviral, anticancer, anti-inflammatory, and antiepileptic applications among others. These compounds are utilized in various clinical settings, ranging from the treatment of bacterial infections to the management of chronic conditions such as Alzheimer's disease, cancer, and glaucoma. Their versatility stems from the sulfonamide group's ability to interact with a wide array of biological targets, thereby offering a platform for the development of therapeutic agents across different medical fields (Gulcin & Taslimi, 2018).
Environmental Considerations
Beyond their therapeutic applications, sulfonamides including N,N,3-trimethyl-2-oxobutane-1-sulfonamide have been the subject of environmental studies. The widespread use of sulfonamide antibiotics in healthcare and veterinary medicine has raised concerns regarding their presence in the environment and the potential for promoting antibiotic resistance. Research has focused on the environmental fate of sulfonamides, their degradation mechanisms, and the implications for human health and ecosystems. Efforts to understand and mitigate the environmental impact of sulfonamides are crucial for preserving the efficacy of antibiotics and ensuring the health of ecosystems (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Analytical and Detection Methods
The detection and quantification of sulfonamides, including N,N,3-trimethyl-2-oxobutane-1-sulfonamide, in various matrices have been a significant area of research. Advances in analytical methodologies, such as capillary electrophoresis and electrochemical determination, have facilitated the monitoring of sulfonamide levels in pharmaceuticals, food products, and environmental samples. These methods offer sensitivity, specificity, and efficiency in detecting sulfonamides, contributing to quality control, food safety, and environmental monitoring efforts (Hoff & Kist, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
N,N,3-trimethyl-2-oxobutane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-6(2)7(9)5-12(10,11)8(3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTPFDCFESNIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CS(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,3-trimethyl-2-oxobutane-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



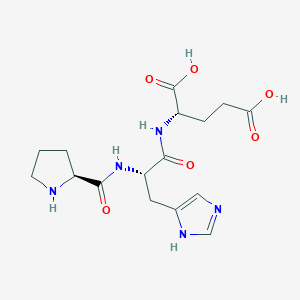
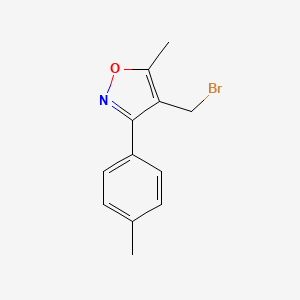
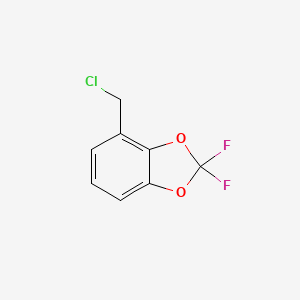
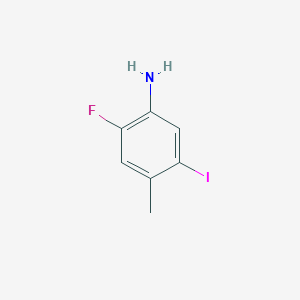
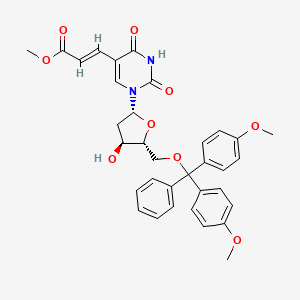
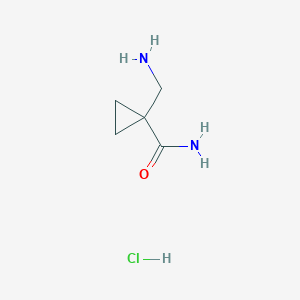
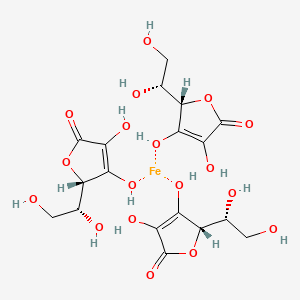
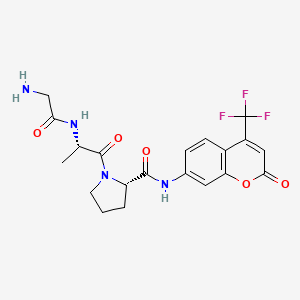
![exo-tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1447152.png)
![6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1447153.png)
